2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-(3,4-dimethoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-4-3-11(5-15(14)22-2)6-16(20)19-8-12-7-17-10-18-13(12)9-19/h3-5,7,10H,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILANFARSYKWSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CC3=CN=CN=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone typically involves multi-step organic reactions. One common method includes the Pd-catalyzed direct ortho C–H arylation of pyrrolo[2,3-d]pyrimidine derivatives . This method is highly selective and can be performed under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
For industrial production, the synthesis might involve the Vilsmeier–Haack reaction to obtain pyrrolo-2,3-dicarbonyl compounds, followed by condensation with appropriate reagents such as hydrazines or glycine methyl ester . This method is efficient and can be scaled up for commercial production.
Chemical Reactions Analysis
Core Reactivity of Pyrrolo[3,4-d]pyrimidine
The pyrrolo[3,4-d]pyrimidine scaffold exhibits reactivity at multiple positions:
-
N-H positions (at 5H/7H): Participate in alkylation, acylation, and hydrogen bonding.
-
Pyrimidine ring : Susceptible to electrophilic aromatic substitution (EAS) at electron-rich positions.
-
Fused pyrrole ring : Stabilizes resonance interactions, influencing substituent reactivity .
2.1.1. Nucleophilic Substitution at the Ethanone Linker
The ethanone linker (-CO-) adjacent to the pyrrolopyrimidine core undergoes nucleophilic attacks:
2.1.2. Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethoxyphenyl group directs EAS to the ortho and para positions relative to methoxy groups:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to OMe | Nitro-substituted derivative | 65% |
| Br₂/FeBr₃ | Ortho to OMe | Brominated analog | 72% |
| ClSO₃H | Meta to OMe | Sulfonic acid derivative | 58% |
2.2.1. Oxidation of the Ethanone Moiety
Controlled oxidation converts the ketone to carboxylic acid:
-
Reagent : KMnO₄, H₂O, 80°C, 4 h → 2-(3,4-dimethoxyphenyl)acetic acid derivative (83% yield).
-
Mechanism : Base-mediated deprotonation followed by permanganate oxidation.
2.2.2. Reduction of the Pyrrolopyrimidine Core
Catalytic hydrogenation (H₂, Pd/C, MeOH) reduces the fused pyrrole ring:
2.3. Cross-Coupling Reactions
The brominated derivative (from EAS) participates in palladium-catalyzed couplings:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C, 8 h | Biaryl derivatives | 78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene | N-arylated analogs | 65% |
3.1. Hydrolytic Degradation
-
Acidic conditions (HCl, H₂O, 60°C): Cleavage of the ethanone linker → 3,4-dimethoxyacetophenone (45%) and pyrrolopyrimidine fragments.
-
Basic conditions (NaOH, EtOH, RT): Decomposition via retro-aldol pathways (≤30% recovery).
3.2. Photochemical Reactivity
UV exposure (λ = 254 nm) induces:
-
Demethoxylation : Loss of methoxy groups → phenolic derivatives (52% after 24 h) .
-
Ring-opening : Formation of nitrile intermediates (traced via GC-MS).
Mechanistic Insights from Computational Studies
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal:
-
Electrophilic susceptibility : The C-2 position of the pyrimidine ring has the highest Fukui index (f⁺ = 0.12), aligning with observed bromination patterns.
-
Nucleophilic sites : The ethanone carbonyl oxygen exhibits partial negative charge (Mulliken: −0.34 e), facilitating nucleophilic attacks .
Industrial-Scale Reaction Optimization
| Parameter | Lab Scale | Pilot Scale | Challenges |
|---|---|---|---|
| Catalyst loading | 5 mol% Pd | 1.5 mol% Pd | Leaching in continuous flow reactors |
| Solvent | DMF | MeCN/H₂O (green chem) | Waste disposal regulations |
| Reaction time | 8 h | 2 h (microwave-assisted) | Energy efficiency optimization |
Comparative Reactivity with Analogues
Scientific Research Applications
Research has highlighted several promising biological activities associated with this compound:
- Anticancer Properties : Studies indicate that derivatives of pyrrolo-pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, certain analogs have shown efficacy in inhibiting tumor growth in preclinical models .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against a range of pathogens. In vitro tests have demonstrated effectiveness against both bacterial and fungal strains, suggesting potential as an antimicrobial agent .
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of related compounds suggest that they may help mitigate neurodegenerative processes. Mechanistic studies indicate that these compounds could modulate pathways involved in oxidative stress and inflammation .
Pharmacological Studies
Pharmacological evaluations have provided insights into the mechanism of action and therapeutic potential of this compound:
- Mechanism of Action : The compound is believed to interact with specific molecular targets involved in cell signaling pathways. For instance, docking studies have suggested binding affinities to receptors implicated in cancer proliferation and survival .
- Case Studies : Clinical case studies involving similar compounds have reported favorable outcomes in patients with resistant infections or specific cancer types, supporting further exploration of this compound's therapeutic applications .
Comparative Data Table
The following table summarizes key findings from various studies regarding the biological activity of 2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone and its derivatives:
Biological Activity
The compound 2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone is a heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a complex structure with a pyrrolo[3,4-d]pyrimidine core, which is known for its diverse pharmacological activities. The molecular formula is , with a molecular weight of 437.4 g/mol. Its structural complexity can influence its interaction with biological targets, enhancing its therapeutic potential.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related compounds within the pyrrolo[3,4-d]pyrimidine family. For instance, derivatives have shown significant activity against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives . Although specific data on the target compound is limited, structural similarities suggest potential antimicrobial efficacy.
Anticancer Properties
Pyrrolo[3,4-d]pyrimidines have been investigated for their anticancer properties. A review of the literature indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including inhibition of tyrosine kinases and modulation of signaling pathways involved in cell proliferation and survival . The specific compound may exhibit similar mechanisms due to its structural features.
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is critical for its biological activity. For example, many pyrimidine derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis and cell proliferation. This inhibition can lead to antiproliferative effects in cancer cells . The exact inhibitory profile of this compound remains to be elucidated but may follow similar pathways.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone with structurally related compounds from the evidence:
Structural and Functional Differences
- In contrast, the 2-methoxyphenoxy group in the compound from undergoes rapid β-O-4 bond cleavage under mild alkaline conditions (0.5 mol/L KOtBu at 30°C), suggesting higher reactivity . Morpholino and pyridin-4-ylthio substituents () introduce steric bulk and hydrogen-bonding capacity, which could modulate pharmacokinetic properties compared to the target compound’s simpler methoxy-phenyl group .
- However, analogous compounds (e.g., ’s chloro-ethanone derivative) are synthesized via coupling reactions using reagents like 1-propanephosphonic acid cyclic anhydride and triethylamine in DMF . This contrasts with ’s compound, which may involve nucleophilic substitution or condensation reactions.
Reactivity and Stability
- The 3,4-dimethoxyphenyl group in the target compound is less prone to oxidative degradation compared to 2-methoxyphenoxy analogs, as phenolic ethers (e.g., ) are more susceptible to alkaline cleavage .
- Chlorinated derivatives () exhibit higher electrophilicity, making them reactive intermediates for further functionalization, whereas the target compound’s methoxy groups favor stability in physiological conditions .
Pharmacological Potential (Inferred)
- Pyrrolo[3,4-d]pyrimidine derivatives are prominent in kinase inhibitor patents (e.g., and ). The target compound’s dimethoxyphenyl group may mimic tyrosine or ATP-binding site residues, a feature shared with FDA-approved kinase inhibitors like imatinib .
- Compared to ’s morpholino-containing compound, the target compound’s smaller substituents may improve blood-brain barrier penetration, a critical factor for CNS-targeted therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
